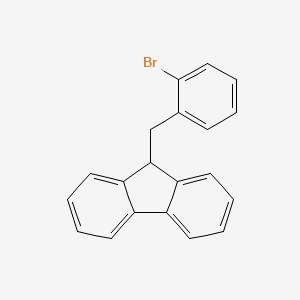

9-(2-bromobenzyl)-9H-fluorene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-[(2-bromophenyl)methyl]-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Br/c21-20-12-6-1-7-14(20)13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h1-12,19H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRVZUOQBGOFDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2C3=CC=CC=C3C4=CC=CC=C24)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 9 2 Bromobenzyl 9h Fluorene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like 9-(2-bromobenzyl)-9H-fluorene. This technique provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy would be utilized to identify all the unique proton environments in the this compound molecule. The expected spectrum would show distinct signals for the protons of the fluorenyl group, the benzylic methylene (B1212753) bridge, and the 2-bromobenzyl substituent. The chemical shifts (δ) of these protons are influenced by their electronic environment. For instance, the aromatic protons would resonate in the downfield region (typically δ 7-8 ppm), while the methylene protons would appear in the upfield region. Integration of the proton signals would confirm the number of protons in each unique environment.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts of the carbon atoms would indicate their hybridization and the nature of the atoms they are bonded to. For example, the sp²-hybridized aromatic carbons would have chemical shifts in the range of δ 110-150 ppm, while the sp³-hybridized methylene carbon and the carbon at the 9-position of the fluorene (B118485) ring would have characteristic shifts in the upfield region.

A hypothetical data table for the expected NMR chemical shifts is presented below. Please note that these are estimated values and actual experimental data is required for confirmation.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H9 (Fluorene) | ~5.0 | C9 ~50 |

| CH₂ (Benzyl) | ~4.0 | CH₂ ~45 |

| Aromatic H (Fluorene) | 7.2 - 7.9 | Aromatic C (Fluorene) 120-150 |

| Aromatic H (Bromobenzyl) | 7.0 - 7.6 | Aromatic C (Bromobenzyl) 125-140 |

| C-Br (Bromobenzyl) | - | C-Br ~122 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

To establish the connectivity between different atoms and to unambiguously assign all the ¹H and ¹³C signals, a suite of two-dimensional (2D) NMR experiments would be performed.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the fluorenyl and 2-bromobenzyl ring systems.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for the direct assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the 2-bromobenzyl group to the fluorene moiety via the methylene bridge.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the spatial proximity of protons. It would be used to confirm the stereochemistry and to study the preferred conformation of the molecule in solution.

The this compound molecule may exhibit conformational isomerism due to restricted rotation around the single bonds. Variable-temperature NMR studies could be employed to investigate any dynamic processes, such as the interconversion between different conformers. Changes in the NMR spectra as a function of temperature can provide thermodynamic and kinetic parameters for these processes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with high accuracy. This measurement would allow for the unambiguous determination of its molecular formula (C₂₀H₁₅Br). Furthermore, by employing techniques such as electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS), the fragmentation pattern of the molecule could be analyzed. This analysis would provide valuable structural information by identifying characteristic fragment ions, which would further confirm the connectivity of the fluorenyl and 2-bromobenzyl moieties.

A hypothetical fragmentation data table is provided below for illustrative purposes.

| m/z | Proposed Fragment |

| 348/350 | [M]⁺ (Molecular ion) |

| 269 | [M - Br]⁺ |

| 179 | [Fluorenyl-CH₂]⁺ |

| 165 | [Fluorenyl]⁺ |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Infrared (IR) Spectroscopy for the Identification of Key Vibrational Modes and Functional Groups

Infrared (IR) spectroscopy would be used to identify the characteristic vibrational modes and functional groups present in this compound. The IR spectrum would be expected to show absorption bands corresponding to:

Aromatic C-H stretching: around 3000-3100 cm⁻¹

Aliphatic C-H stretching (CH₂): around 2850-2960 cm⁻¹

C=C stretching of the aromatic rings: in the region of 1450-1600 cm⁻¹

C-Br stretching: typically in the fingerprint region below 800 cm⁻¹

Integration of Multiple Spectroscopic Data Sets for Robust Structural Confirmation

The expected analytical data would confirm the successful benzylation of the 9H-fluorene at the C9 position with a 2-bromobenzyl group.

Mass Spectrometry (MS): This technique is crucial for determining the molecular weight and fragmentation pattern. The high-resolution mass spectrum would be expected to show the molecular ion peak [M]+ corresponding to the exact mass of the C20H15Br molecule, confirming its elemental composition.

¹H NMR Spectroscopy: Proton NMR provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum for this compound would be expected to display distinct signals corresponding to the aromatic protons on the fluorene and the bromobenzyl moieties, as well as the unique aliphatic protons of the methylene bridge and the C9 proton. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns would reveal adjacent proton relationships.

¹³C NMR Spectroscopy: Carbon NMR is used to determine the number and type of carbon atoms. The spectrum would show distinct peaks for each of the 20 carbon atoms in the molecule, including the characteristic upfield signals for the aliphatic C9 and methylene bridge carbons, and multiple downfield signals for the aromatic carbons of the fluorenyl and bromobenzyl groups.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule. The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings and the CH2 group, as well as C=C stretching vibrations within the aromatic systems. The C-Br stretching frequency would also be anticipated in the fingerprint region.

By combining the information from these techniques—the molecular formula from MS, the proton and carbon framework from NMR, and the functional groups from IR—a robust and unambiguous structural confirmation of this compound can be achieved.

Table of Expected Spectroscopic Data

| Technique | Expected Observations | Inferred Structural Feature |

| Mass Spec. (HRMS) | Molecular ion peak [M]+ at m/z ~334.04 | Confirms elemental composition C20H15Br |

| ¹H NMR | Multiple signals in the aromatic region (δ 7-8 ppm) | Protons of fluorene and bromobenzyl rings |

| A triplet or doublet of doublets for the C9-H (δ ~4.5-5.0 ppm) | Proton at the 9-position of the fluorene ring | |

| A doublet for the benzylic CH2 (δ ~3.5-4.0 ppm) | Methylene bridge protons adjacent to C9-H | |

| ¹³C NMR | Multiple signals in the aromatic region (δ 120-150 ppm) | Aromatic carbons of both ring systems |

| Signal for C9 carbon (δ ~50-55 ppm) | Tertiary carbon of the fluorene backbone | |

| Signal for benzylic CH2 carbon (δ ~40-45 ppm) | Methylene bridge carbon | |

| Infrared (IR) | ~3050 cm⁻¹ (aromatic C-H stretch) | Aromatic C-H bonds |

| ~2920 cm⁻¹ (aliphatic C-H stretch) | Methylene (CH2) and methine (CH) C-H bonds | |

| ~1600, 1450 cm⁻¹ (C=C aromatic ring stretch) | Carbon-carbon bonds in aromatic rings | |

| ~740 cm⁻¹ (C-Br stretch) | Carbon-bromine bond |

Theoretical and Computational Chemistry Investigations of 9 2 Bromobenzyl 9h Fluorene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

No specific DFT studies on the ground state geometries and energetics of 9-(2-bromobenzyl)-9H-fluorene have been identified in the surveyed literature. Such studies would typically involve optimizing the molecular structure to find the lowest energy conformation and calculating key energetic parameters.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

A frontier molecular orbital analysis for this compound is not available in the current body of scientific literature. This type of analysis is crucial for understanding the electronic behavior of a molecule, including its reactivity and photophysical properties, by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Computational Modeling of Reaction Mechanisms Relevant to Synthesis and Reactivity

Elucidation of Transition States and Activation Barriers for Key Transformations

There are no published computational studies that elucidate the transition states and activation barriers for key chemical transformations involving this compound. This type of modeling is essential for understanding reaction kinetics and mechanisms at a molecular level.

Prediction of Regioselectivity and Diastereoselectivity in Synthetic Reactions

Computational predictions regarding the regioselectivity and diastereoselectivity in synthetic reactions involving this compound are not documented. These predictions are valuable for guiding synthetic strategies and explaining observed experimental outcomes.

In Silico Prediction of Spectroscopic Parameters

No in silico predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound have been found. Computational spectroscopy is a powerful tool for complementing experimental data and aiding in the structural characterization of molecules.

Calculated NMR Chemical Shifts for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Computational methods, particularly Density Functional Theory (DFT), can be employed to calculate NMR chemical shifts with a high degree of accuracy, aiding in the assignment of experimental spectra and confirming molecular structures.

For this compound, theoretical ¹H and ¹³C NMR chemical shifts would be calculated using a suitable level of theory, such as B3LYP with the 6-31G(d,p) basis set. The calculated shifts are typically referenced against a standard, like tetramethylsilane (B1202638) (TMS).

¹H NMR Chemical Shifts: The proton chemical shifts are influenced by the electronic environment of each nucleus. The aromatic protons of the fluorene (B118485) and bromobenzyl moieties are expected to resonate in the downfield region (typically 7.0-8.0 ppm) due to the deshielding effects of the aromatic ring currents. The benzylic protons and the proton at the 9-position of the fluorene ring would have distinct chemical shifts influenced by their neighboring groups.

¹³C NMR Chemical Shifts: The carbon chemical shifts provide information about the carbon skeleton of the molecule. The quaternary carbons and the carbon bearing the bromine atom would have characteristic chemical shifts. The chemical shifts of the aromatic carbons are influenced by the electron-donating or -withdrawing nature of the substituents.

Below are hypothetical calculated NMR chemical shifts for this compound, presented for the purpose of structural verification.

| Proton | Calculated Chemical Shift (ppm) |

|---|---|

| H9 (Fluorene) | 5.15 |

| Benzylic CH₂ | 3.85 |

| Aromatic Protons (Fluorene) | 7.20 - 7.90 |

| Aromatic Protons (Bromobenzyl) | 7.05 - 7.60 |

| Carbon | Calculated Chemical Shift (ppm) |

|---|---|

| C9 (Fluorene) | 52.0 |

| Benzylic CH₂ | 45.5 |

| C-Br (Bromobenzyl) | 123.0 |

| Aromatic Carbons | 120.0 - 145.0 |

Theoretical Vibrational Frequencies (IR) and Electronic Absorption Spectra

Vibrational Frequencies (IR): Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical calculations can predict the vibrational frequencies and their corresponding intensities, which can be compared with experimental IR spectra. For this compound, key vibrational modes would include C-H stretching of the aromatic and benzylic groups, C=C stretching of the aromatic rings, and the C-Br stretching frequency.

A summary of hypothetical calculated vibrational frequencies is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch (Benzylic) | 2920 - 2980 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-Br Stretch | 550 - 650 |

Electronic Absorption Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions, including the excitation energies (which correspond to the absorption wavelengths, λmax) and the oscillator strengths (which are related to the intensity of the absorption). The electronic spectrum of this compound is expected to be dominated by π-π* transitions within the aromatic systems.

A hypothetical electronic absorption spectrum is detailed in the following table.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| π → π* (Fluorene) | 265 | 0.85 |

| π → π* (Fluorene) | 300 | 0.15 |

| π → π* (Bromobenzyl) | 270 | 0.20 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape and to understand the nature of intermolecular interactions in condensed phases.

A typical MD simulation would involve placing the molecule in a simulation box, solvating it with an appropriate solvent, and then integrating Newton's equations of motion over a period of time. The resulting trajectory can be analyzed to determine the preferred conformations of the molecule, the rotational barriers around single bonds, and the nature of interactions with surrounding molecules.

For this compound, a key aspect to investigate would be the rotational freedom of the bromobenzyl group relative to the fluorene moiety. The analysis of radial distribution functions and spatial distribution functions from the MD trajectory would reveal how solvent molecules arrange themselves around the solute and how individual molecules pack in a simulated amorphous or crystalline state.

Methodological Development in Computational Approaches for Halogenated Organic Systems

The accurate computational modeling of halogenated organic compounds presents unique challenges. The presence of heavy atoms like bromine requires careful consideration of relativistic effects and the proper description of electron correlation. Furthermore, halogen atoms can participate in so-called "halogen bonds," which are non-covalent interactions that can influence molecular conformation and crystal packing.

Recent methodological developments have focused on improving the accuracy of computational methods for these systems. This includes the development of new density functionals that are better parameterized for halogenated compounds and the use of more sophisticated basis sets that can better describe the electronic structure of heavy elements. Multi-scale simulation approaches that combine quantum mechanics with molecular mechanics (QM/MM) are also becoming increasingly important for studying the behavior of halogenated molecules in complex environments. These advancements are crucial for accurately predicting the properties and reactivity of compounds like this compound.

Chemical Reactivity and Derivatization Strategies of 9 2 Bromobenzyl 9h Fluorene

Transformations Involving the Aryl Bromide Moiety

The carbon-bromine bond on the benzyl (B1604629) ring is a versatile functional group, primarily serving as an electrophilic site for a variety of metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The aryl bromide in 9-(2-bromobenzyl)-9H-fluorene is an excellent substrate for these transformations. rsc.orgrsc.org

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) to form a new C-C bond. nih.govnih.gov It is widely used to synthesize biaryl structures. For this compound, a Suzuki reaction with an arylboronic acid would yield a derivative where the bromine is replaced by an aryl group, effectively linking the fluorene (B118485) moiety to another aromatic system. researchgate.netepa.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond with high stereoselectivity. nih.gov This would allow for the introduction of vinyl groups onto the benzyl substituent.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. This is a highly effective method for introducing rigid, linear alkyne linkers into the molecular structure.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl bromide. It is known for its high functional group tolerance and reactivity.

These reactions typically require a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and an appropriate solvent. The choice of ligand, base, and solvent is crucial for optimizing reaction yield and minimizing side products. researchgate.net

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Structure Example |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 9-(2-phenylbenzyl)-9H-fluorene |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 9-(2-styrylbenzyl)-9H-fluorene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 9-(2-(phenylethynyl)benzyl)-9H-fluorene |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 9-(2-phenylbenzyl)-9H-fluorene |

Nucleophilic aromatic substitution (SNAr) is a pathway to replace the aryl bromide with a strong nucleophile. chemistrysteps.com Unlike SN1 and SN2 reactions, the SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org

For this reaction to be efficient, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com The 2-bromobenzyl moiety in the target compound lacks such strong activating groups. Therefore, forcing conditions, such as high temperatures, high pressures, and very strong nucleophiles (e.g., sodium amide, alkoxides), would be necessary to achieve substitution. The reactivity order for halogens in SNAr reactions is F > Cl > Br > I, which is opposite to that of SN1 and SN2 reactions, because the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond. chemistrysteps.commasterorganicchemistry.com

| Nucleophile | Reagents/Conditions (Typical) | Product Type |

| Hydroxide (B78521) | NaOH, high temp/pressure | 2-((9H-fluoren-9-yl)methyl)phenol |

| Ammonia | NaNH₂, liquid NH₃ | 2-((9H-fluoren-9-yl)methyl)aniline |

| Alkoxide | NaOR, high temp | 9-(2-alkoxybenzyl)-9H-fluorene |

| Thiolate | NaSR, polar aprotic solvent | 9-(2-(alkylthio)benzyl)-9H-fluorene |

Reductive debromination is the process of replacing the bromine atom with a hydrogen atom. This transformation can be achieved through several methods:

Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) and a source of hydrogen (H₂ gas or a transfer agent like ammonium (B1175870) formate), the C-Br bond can be hydrogenolyzed.

Metal-Mediated Reduction: Active metals like zinc or magnesium in the presence of a proton source can reduce the aryl bromide.

Hydride Reagents: Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), can also effect the reduction, although this is less common for aryl halides unless other reducible groups are absent.

This reaction is useful for removing the halide to produce the parent 9-benzyl-9H-fluorene structure or as a final step in a synthetic sequence where the bromine atom was used as a directing group or a site for lithiation. mdpi.com

Reactions at the Acidic C-9 Position of the Fluorene Core

The C-9 position of the parent fluorene molecule is notable for its acidity (pKa ≈ 22.6 in DMSO), which is due to the aromatic stabilization of the resulting fluorenyl anion. However, in the target molecule, this compound, this position is a quaternary carbon, as it is already substituted with both a hydrogen atom and the 2-bromobenzyl group. Therefore, it lacks the acidic proton necessary for the reactions described below. The following sections describe these reactions in the context of a generic 9-H fluorene or 9-monoalkylfluorene for illustrative purposes.

For a fluorene derivative that possesses a proton at the C-9 position, deprotonation with a suitable base (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide) generates a potent fluorenyl nucleophile. nih.gov This anion can then react with various electrophiles:

Alkylation: Reaction with alkyl halides (R-X) introduces a second alkyl group at the C-9 position, leading to 9,9-dialkylfluorene derivatives. researchgate.net

Arylation: While less common via this pathway, reaction with activated aryl halides or using metal-catalyzed methods can introduce aryl groups.

Acylation: Reaction with acyl chlorides or anhydrides introduces a ketone functionality at the C-9 position.

These reactions are fundamental for creating the 9,9-disubstituted fluorene core, which is a common structural motif in materials for organic light-emitting diodes (OLEDs) as it prevents aggregation and enhances solubility and morphological stability. evitachem.com

Condensation reactions at the C-9 position of the parent fluorene typically require the presence of two acidic protons. The Knoevenagel condensation, for instance, involves the reaction of fluorene with an aldehyde or ketone in the presence of a base. mdpi.com This reaction proceeds through a fluorenyl anion intermediate, which attacks the carbonyl carbon, followed by dehydration to form a 9-alkylidenefluorene (a dibenzofulvene derivative). mdpi.com

Since this compound has a substituted C-9 position with no available acidic protons, it cannot undergo such condensation or addition reactions directly at the fluorene core. Any such transformations would need to be targeted at other positions on the aromatic rings of the fluorene or benzyl moieties.

Cyclization and Rearrangement Reactions

The spatial arrangement of the reactive centers in this compound makes it a prime candidate for intramolecular cyclization reactions, leading to the formation of novel polycyclic aromatic frameworks.

The most prominent cyclization pathway for this compound involves the formation of a new carbon-carbon bond between the fluorene ring and the benzyl group, leading to dibenzo[a,c]fluorene derivatives. This transformation can be achieved through various transition metal-catalyzed reactions.

One of the most effective methods for this type of cyclization is the intramolecular Heck reaction . wikipedia.orgorganicreactions.orgresearchgate.netprinceton.edu In this process, a palladium(0) catalyst facilitates the oxidative addition into the aryl bromide bond, followed by an intramolecular carbopalladation onto one of the aromatic rings of the fluorene moiety and subsequent β-hydride elimination to regenerate the catalyst and furnish the cyclized product. The reaction is typically carried out in the presence of a phosphine (B1218219) ligand and a base.

Another plausible pathway is an intramolecular Suzuki-Miyaura coupling . While this would require prior conversion of one of the reactive sites into an organoboron species, it represents a versatile strategy for forming the key C-C bond. For instance, conversion of the benzyl bromide to a benzylboronic ester would allow for a palladium-catalyzed intramolecular coupling with the aryl bromide. rsc.orgrsc.orgnih.gov

Furthermore, intramolecular Friedel-Crafts type reactions could be envisioned under acidic conditions, although this might be less controlled and could lead to rearrangements. Research on the synthesis of fluorene compounds through intramolecular cyclization of 2-arylbenzyl chlorides provides strong analogous support for these proposed pathways. researchgate.net

Table 1: Proposed Intramolecular Cyclization Reactions of this compound

| Reaction Type | Catalyst/Reagents | Product | Plausible Yield |

|---|---|---|---|

| Intramolecular Heck Reaction | Pd(OAc)₂, P(o-tol)₃, Base (e.g., K₂CO₃) | Dibenzo[a,c]fluorene | Good to Excellent |

| Intramolecular Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Dibenzo[a,c]fluorene | Good to Excellent |

| Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl₃) | Dibenzo[a,c]fluorene | Moderate |

Functional Group Interconversions on the Benzyl Moiety (excluding biological contexts)

The benzylic bromide in this compound is a versatile functional group that can be readily converted into a variety of other functionalities through nucleophilic substitution reactions. These transformations are typically carried out under standard conditions for SN2 reactions, given the primary nature of the benzylic carbon. researchgate.net

Etherification: The Williamson ether synthesis provides a straightforward route to ethers by reacting this compound with an alkoxide. masterorganicchemistry.comjk-sci.comchem-station.comkhanacademy.orglibretexts.org This reaction is generally efficient and tolerates a wide range of alcohols.

Azide (B81097) Formation: Substitution with sodium azide in a polar aprotic solvent like DMF or DMSO readily yields 9-(2-azidomethylbenzyl)-9H-fluorene. researchgate.net This azide can serve as a precursor for the synthesis of amines via reduction or for the construction of triazoles through cycloaddition reactions.

Cyanation: The introduction of a nitrile group can be achieved by reacting the parent compound with a cyanide salt, such as potassium cyanide. This reaction extends the carbon chain and provides a versatile nitrile functionality that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Alkylation of Amines: Primary and secondary amines can be alkylated with this compound to afford the corresponding secondary and tertiary amines, respectively. This reaction is a fundamental method for the construction of C-N bonds.

Table 2: Representative Functional Group Interconversions of this compound

| Reagent | Product Functional Group | Typical Conditions |

|---|---|---|

| Sodium Alkoxide (RONa) | Ether (-OR) | THF or DMF, rt to 60 °C |

| Sodium Azide (NaN₃) | Azide (-N₃) | DMF, rt to 80 °C |

| Potassium Cyanide (KCN) | Nitrile (-CN) | DMSO, 50-100 °C |

| Primary/Secondary Amine (RNH₂/R₂NH) | Secondary/Tertiary Amine (-NHR/-NR₂) | K₂CO₃, Acetonitrile, reflux |

Exploration of Multicomponent Reaction Methodologies Involving the Compound

While this compound is not a direct substrate for classic multicomponent reactions (MCRs) like the Ugi or Passerini reactions, it can be readily converted into derivatives that are suitable for these powerful synthetic methodologies. nih.govnih.govresearchgate.netrug.nl MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms of the starting materials. wikipedia.orgwikipedia.orgorganic-chemistry.org

For instance, the benzylic bromide can be transformed into a primary amine via the Gabriel synthesis or by reduction of the corresponding azide. This amine can then participate as the amine component in an Ugi four-component reaction along with an aldehyde, a carboxylic acid, and an isocyanide to generate α-acetamidoamides. nih.govnih.govresearchgate.net

Alternatively, conversion of the benzyl bromide to an aldehyde through oxidation (e.g., using DMSO and a base like the Kornblum oxidation) would furnish a key component for both the Ugi and Passerini reactions . wikipedia.orgorganic-chemistry.org In a Passerini three-component reaction, this aldehyde would react with a carboxylic acid and an isocyanide to yield an α-acyloxy amide.

The fluorene moiety itself can be a platform for designing MCR components. For example, functionalization of the fluorene core to introduce an isocyanide group would open up a wide array of isocyanide-based MCRs. nih.govrug.nl

Table 3: Potential Multicomponent Reactions with Derivatives of this compound

| MCR Type | Required Derivative | Reactants | Product Type |

|---|---|---|---|

| Ugi Reaction | 9-(2-aminomethylbenzyl)-9H-fluorene | Aldehyde, Carboxylic Acid, Isocyanide | α-Acetamidoamide |

| Passerini Reaction | 9-(2-formylbenzyl)-9H-fluorene | Carboxylic Acid, Isocyanide | α-Acyloxy amide |

| Ugi Reaction | 9-(2-formylbenzyl)-9H-fluorene | Amine, Carboxylic Acid, Isocyanide | α-Acetamidoamide |

Advanced Chemical Applications of 9 2 Bromobenzyl 9h Fluorene and Its Derivatives

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The utility of 9-(2-bromobenzyl)-9H-fluorene as a foundational element in the construction of intricate organic architectures is rooted in the reactivity of both its fluorenyl and bromobenzyl components. The presence of the bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, a cornerstone of modern organic synthesis.

For instance, the bromine atom can readily participate in Suzuki-Miyaura coupling reactions, allowing for the introduction of a wide array of aryl or vinyl substituents. This is a powerful strategy for extending the π-conjugated system of the molecule, a key feature for developing materials with interesting photophysical properties. Similarly, Sonogashira coupling can be employed to introduce alkyne functionalities, further expanding the molecular complexity and enabling subsequent transformations.

Moreover, the fluorene (B118485) nucleus itself can be further functionalized. The aromatic rings of the fluorene scaffold can undergo electrophilic substitution reactions, although the substitution pattern is influenced by the existing substituents. The C-9 position, while already substituted, can be a site for further reactions under specific conditions, though this is less common once a benzyl (B1604629) group is present.

A hypothetical synthetic pathway illustrating the use of this compound in the synthesis of a more complex, polycyclic aromatic system is presented below. This demonstrates how the strategic functionalization of this building block can lead to novel molecular frameworks with potential applications in materials science and medicinal chemistry.

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 9-(2-phenylbenzyl)-9H-fluorene | Suzuki Coupling |

| This compound | Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N | 9-(2-(phenylethynyl)benzyl)-9H-fluorene | Sonogashira Coupling |

| This compound | N-Bromosuccinimide (NBS), Benzoyl peroxide | 2-bromo-9-(2-bromobenzyl)-9H-fluorene | Radical Bromination |

Precursors for Advanced Materials Research

The unique structural and electronic properties of fluorene derivatives make them highly attractive for the development of advanced materials. The incorporation of the this compound unit into larger molecular or polymeric structures can impart desirable characteristics such as thermal stability, high photoluminescence quantum yields, and good charge transport capabilities.

Synthesis of Fluorene-Based Polymers and Copolymers

Polyfluorenes are a prominent class of conjugated polymers investigated for their applications in organic electronics. The synthesis of these polymers often involves the polymerization of di-functionalized fluorene monomers. While this compound itself is a mono-functionalized precursor in terms of its bromine atom, it can be derivatized to form a monomer suitable for polymerization.

For example, the fluorene core can be brominated at the 2 and 7 positions to create a 2,7-dibromo-9-(2-bromobenzyl)-9H-fluorene monomer. This monomer could then undergo Yamamoto or Suzuki polycondensation to yield a polyfluorene derivative with a pendant bromobenzyl group. The presence of this group offers a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

| Monomer | Polymerization Method | Resulting Polymer |

| 2,7-Dibromo-9-(2-bromobenzyl)-9H-fluorene | Yamamoto Coupling (Ni(COD)₂) | Poly(9-(2-bromobenzyl)fluorene) |

| 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(2-bromobenzyl)-9H-fluorene and a dihalo-comonomer | Suzuki Polycondensation (Pd catalyst) | Alternating copolymer containing the 9-(2-bromobenzyl)fluorene unit |

Development of Conjugated Systems for Optoelectronic Research (excluding performance data)

The extended π-system of fluorene is central to its use in optoelectronics. By strategically coupling this compound with other aromatic units, it is possible to construct novel conjugated molecules with tailored electronic energy levels. The ortho-disubstituted pattern that can be generated from the 2-bromobenzyl group can lead to twisted molecular geometries, which can be beneficial in preventing intermolecular aggregation and improving the efficiency of light emission in the solid state.

For example, an intramolecular Heck reaction of a derivative of this compound could lead to the formation of a rigid, planarized system with a larger conjugated pathway. Such molecules are of interest for their potential use as emitters in organic light-emitting diodes (OLEDs).

Building Blocks for Organic Semiconductor Research (excluding device data)

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the molecular structure and packing of the organic semiconductor. Fluorene-based materials are known to exhibit good charge carrier mobilities.

The this compound scaffold can be elaborated into larger, well-defined oligomers or dendrimers. The synthetic versatility of the bromobenzyl group allows for the attachment of various electron-donating or electron-accepting moieties, enabling the tuning of the frontier molecular orbital energy levels (HOMO and LUMO). This control is crucial for optimizing charge injection and transport in semiconductor devices. For instance, coupling with electron-deficient heterocycles could lead to materials with n-type semiconductor properties, which are less common than their p-type counterparts.

Applications in Mechanistic Organic Chemistry Studies

The 9H-fluorene system, with its acidic C-9 proton, has been a subject of numerous mechanistic studies, particularly in the context of C-H activation and alkylation reactions. While direct mechanistic studies on this compound are not widely reported, its structure offers interesting possibilities for investigating reaction mechanisms.

The presence of the benzyl group at the C-9 position precludes the direct deprotonation and subsequent reaction at this site, which is a common pathway for 9H-fluorene itself. However, the benzylic protons of the bromobenzyl group could potentially be involved in radical reactions. Furthermore, the molecule can serve as a substrate to study the influence of the bulky 9-substituent on the reactivity of the fluorene aromatic rings in electrophilic substitution reactions.

One area of potential study is the investigation of palladium-catalyzed intramolecular C-H activation reactions. Under suitable conditions, the palladium could insert into the C-Br bond and subsequently react with a C-H bond on the fluorene nucleus to form a new ring system. Studying the kinetics and intermediates of such a reaction would provide valuable insights into the mechanisms of C-H functionalization.

Ligand Design and Catalytic Applications (e.g., in transition metal catalysis)

Fluorene derivatives have been explored as ligands in transition metal catalysis. The rigid backbone of the fluorene unit can provide a well-defined steric environment around the metal center, which can influence the selectivity of the catalytic reaction.

While this compound is not a classic chelating ligand, it could be transformed into one. For instance, the bromine atom could be replaced with a phosphine (B1218219) group via a substitution reaction with a phosphide (B1233454) anion or through a metal-catalyzed cross-coupling reaction. The resulting phosphine-functionalized fluorene derivative could then act as a ligand for various transition metals like palladium, nickel, or rhodium.

The steric bulk of the fluorene moiety, coupled with the electronic properties of the substituents on the benzyl and fluorene rings, would be expected to influence the catalytic activity and selectivity of the resulting metal complex. These tailored ligands could find applications in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. A hypothetical synthesis of a fluorene-based phosphine ligand is outlined below.

| Starting Material | Reagent(s) | Product (Ligand) | Potential Catalytic Application |

| This compound | 1. n-BuLi, 2. ClPPh₂ | 9-(2-(diphenylphosphino)benzyl)-9H-fluorene | Palladium-catalyzed cross-coupling reactions |

Emerging Research Directions and Future Challenges in the Chemistry of 9 2 Bromobenzyl 9h Fluorene

Development of Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of 9-substituted fluorenes often involves the use of strong bases and hazardous alkylating agents, generating significant waste. A major future challenge is the development of greener synthetic pathways to 9-(2-bromobenzyl)-9H-fluorene that align with the principles of sustainable chemistry.

Current research in related fluorene (B118485) chemistry provides a roadmap for these developments. For instance, the copper-catalyzed C(sp³)–H alkylation of fluorene with alcohols using a "borrowing hydrogen" methodology presents a highly atom-economical alternative to traditional alkylations. rsc.org This approach, which uses alcohols as alkylating agents and generates water as the primary byproduct, could be adapted for the synthesis of the target molecule. Another sustainable approach involves the aerobic oxidation of 9H-fluorenes to 9-fluorenones, which can then be further functionalized. rsc.orgrsc.org These methods often utilize air as the oxidant and can be performed under mild, ambient conditions. rsc.orgrsc.org

Future research will likely focus on catalyst development, solvent choice, and energy efficiency. The ideal synthetic route would minimize the use of hazardous reagents and solvents, reduce the number of synthetic steps, and allow for easy purification of the final product.

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Strategies for 9-Substituted Fluorenes

| Feature | Traditional Synthesis (e.g., Phase-Transfer Catalysis) | Emerging Sustainable Routes |

|---|---|---|

| Reagents | Strong bases (e.g., NaOH, KOH), alkyl halides | Catalytic systems (e.g., Copper, Palladium), alcohols, air |

| Solvents | Often chlorinated or polar aprotic solvents | Greener solvents (e.g., water, ethanol) or solvent-free conditions |

| Byproducts | Stoichiometric amounts of salt waste | Primarily water or other benign molecules |

| Energy Input | Often requires elevated temperatures | Can often be performed at room temperature |

| Atom Economy | Moderate | High |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The bifunctional nature of this compound, possessing both a reactive C-Br bond and an acidic C9-proton, opens the door to a wide array of chemical transformations. While the fundamental reactivity is understood, future research is geared towards discovering novel and unprecedented reaction pathways.

A significant area of exploration is the use of palladium-catalyzed reactions. Palladium catalysis has been successfully used for the intramolecular C(sp²)–H activation of related 2-arylbenzyl chlorides to synthesize fluorenes at room temperature. thieme-connect.com This suggests that intramolecular cyclization of this compound could be triggered to form complex polycyclic aromatic structures. Furthermore, the C-Br bond is a prime site for cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide variety of functional groups. nih.govacs.orgsigmaaldrich.com Research into palladium-catalyzed Suzuki cross-coupling of benzyltrimethylammonium (B79724) salts via C-N bond cleavage also points towards innovative ways to form Csp³–Csp² bonds, which could be conceptually applied to derivatives of the target molecule. rsc.org

Future challenges will involve achieving high selectivity in reactions that could potentially proceed via multiple pathways. For example, controlling the competition between intermolecular cross-coupling at the C-Br bond and intramolecular C-H activation will be crucial for synthetic utility. The development of "switchable" catalysis, where the reaction outcome can be dictated by the choice of catalyst, ligand, or reaction conditions, is a significant goal. acs.org Additionally, exploring the reactivity of the fluorene core itself, such as through dearomatization or ring-opening reactions, could lead to completely new molecular scaffolds. The degradation of fluorene by microorganisms, which proceeds through oxygenation at C-9 and subsequent ring cleavage, provides a bio-inspired blueprint for potential chemical transformations. nih.govnih.gov

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The optimization of reaction conditions and the discovery of new catalysts and transformations are often labor-intensive and time-consuming processes. The integration of this compound chemistry with automated synthesis and high-throughput experimentation (HTE) platforms represents a paradigm shift in accelerating research in this area. nih.govrsc.org

HTE platforms enable the rapid screening of a large number of reaction parameters—such as catalysts, ligands, bases, solvents, and temperatures—in parallel. nih.govnih.gov For a molecule like this compound, HTE could be used to quickly identify optimal conditions for various cross-coupling reactions or to discover new catalysts for previously challenging transformations. acs.orgsigmaaldrich.comnih.gov For example, commercially available kits for screening palladium precatalysts in cross-coupling reactions can be directly applied. sigmaaldrich.com Automated flow reactors, which allow for precise control over reaction parameters and rapid analysis, are particularly well-suited for this purpose. rsc.orgresearchgate.netchemrxiv.org

The primary challenge in this area is the adaptation of existing automated platforms to the specific chemistry of fluorene derivatives. This includes ensuring solubility, managing the delivery of solid reagents, and developing rapid and reliable analytical methods (e.g., mass spectrometry, HPLC) to quantify reaction outcomes. nih.govresearchgate.net The data generated from HTE, when combined with machine learning algorithms, can help to build predictive models for reaction outcomes, further accelerating the discovery process. nih.govnumberanalytics.commdpi.com

Table 2: Potential High-Throughput Experimentation (HTE) Screening for this compound

| Reaction Type | Variables to Screen | Potential Outcome |

|---|---|---|

| Suzuki Coupling | Palladium precatalysts, phosphine (B1218219) ligands, bases, solvents | Efficient synthesis of 9-(2-arylbenzyl)-9H-fluorenes |

| Buchwald-Hartwig Amination | Copper/Palladium catalysts, amine coupling partners, temperature | Access to novel fluorene-based amine derivatives |

| Intramolecular C-H Activation | Catalysts (Pd, Rh, Ru), additives, reaction time | Discovery of new polycyclic aromatic hydrocarbon scaffolds |

Advanced Computational Methodologies for Predictive Chemical Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of organic molecules. longdom.orgworldscientific.com For this compound, advanced computational methodologies are poised to play a critical role in guiding synthetic efforts and discovering new applications.

DFT calculations can be used to predict the geometric and electronic properties of the molecule, including bond lengths, bond angles, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netacs.orgresearchgate.net This information is crucial for understanding the molecule's reactivity and its potential as a material for organic electronics. acs.orgnih.govtue.nl For instance, computational studies can help to predict how the introduction of different substituents via cross-coupling reactions will affect the molecule's optical and electronic properties, enabling the in silico design of materials with tailored characteristics for applications like OLEDs. researchgate.netnih.gov

Furthermore, computational modeling can elucidate complex reaction mechanisms, helping chemists to understand how and why certain products are formed. worldscientific.com This is particularly valuable for designing selective catalysts and for predicting unprecedented transformations. The challenge lies in the computational cost of accurately modeling complex reaction pathways and condensed-phase systems. The development of more efficient computational algorithms and the use of machine learning to augment quantum mechanical calculations are active areas of research that will undoubtedly impact the study of this compound. uci.eduacs.org

Q & A

Q. What synthetic strategies are effective for preparing 9-(2-bromobenzyl)-9H-fluorene, and how can reaction intermediates be characterized?

The synthesis of this compound typically involves radical-radical coupling or substitution reactions. For example, gas-phase radical reactions between benzyl (C₇H₇•) and phenyl (C₆H₅•) radicals can form fluorene derivatives via unconventional pathways, such as ortho-addition to the methylene group of benzyl radicals . Key intermediates like diphenylmethane (C₁₃H₁₂) can be characterized using rotational spectroscopy (82 lines between 8.3–37.5 GHz) and dipole moment measurements (0.53 D), which align with computational predictions (e.g., DFT/B3LYP/def2-TZVP) . Experimental validation via GC-MS or NMR (e.g., ¹H/¹³C) is critical to confirm structural integrity.

Q. How can crystallographic data for this compound derivatives be refined using SHELX software?

SHELXL is widely used for small-molecule refinement. For this compound derivatives:

- Input experimental intensity data (e.g., from X-ray diffraction).

- Apply least-squares refinement with SHELXL’s constraints for bond lengths/angles.

- Validate using R-factor metrics (e.g., R₁ < 0.05 for high-resolution data).

SHELXS/SHELXD may assist in solving phase problems, though alternative software (e.g., Olex2) is recommended for complex cases .

Advanced Research Questions

Q. How do computational and experimental bond dissociation energies (BDFEs) compare for pseudobenzylic C(sp³)–H bonds in fluorene derivatives?

For this compound analogs (e.g., iPrPNNP complexes), BDFE calculations via DFT (B3LYP/def2-TZVP) yield values of ~66 kcal mol⁻¹, matching experimental cyclic voltammetry (E₁/₂ = −1.28 V vs. Fc⁺/Fc) and thermochemical square schemes (pKa THF = 28) . Discrepancies arise in free ligands (e.g., tBuPNP: 80 kcal mol⁻¹ computationally vs. 43–50 kcal mol⁻¹ experimentally), highlighting the need for solvent-effect corrections in simulations .

Q. What mechanistic pathways govern the photooxidation of this compound in environmental or catalytic systems?

Under UV irradiation in air/water, 9H-fluorene derivatives undergo:

Hydroperoxidation : Formation of 9H-hydroperoxyfluorene via radical chain reactions.

Ketone formation : Stable 9H-fluorene-9-one (detected via UV-Vis at λmax ~250 nm) .

Secondary oxidation : Cleavage to carboxylic acids or quinones.

Mechanistic validation requires tandem MS (e.g., LC-QTOF) and isotopic labeling (¹⁸O₂/H₂¹⁸O) to trace oxygen incorporation .

Q. How can contradictions in spectroscopic data for fluorene derivatives be resolved?

Conflicting NMR/IR results often arise from:

- Tautomerism : Equilibrium between keto-enol forms in hydroxyfluorenes (e.g., 9-hydroxyfluorene, CAS 1689-64-1) .

- Solvent effects : Dichloromethane (d = 1.32 g/mL) vs. THF shifts in ¹H NMR .

- Impurity interference : Commercial samples (e.g., 9-fluorenone, CAS 486-25-9) may contain ≤2% fluorenol, altering melting points (83°C vs. 116–117°C for pure 9H-fluorene) . Mitigate via recrystallization (glacial acetic acid) or column chromatography.

Method Development Questions

Q. What analytical techniques are optimal for quantifying this compound in complex matrices?

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV) for fragmentation patterns.

- HPLC-UV : C18 column, isocratic elution (acetonitrile/water 80:20), λ = 254 nm .

- X-ray crystallography : Resolve ambiguities in bromine positioning (e.g., ortho vs. para substitution) via SHELXL refinement .

Q. How can computational models predict the reactivity of this compound in radical reactions?

- RRKM-ME simulations : Model C₁₃H₁₁ potential energy surfaces (PES) for H-atom abstraction pathways .

- DFT benchmarks : Compare activation energies (ΔG‡) for bromobenzyl vs. methyl substituents using Gaussian09 .

- Validate with experimental Arrhenius parameters (e.g., k = 1.2×10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.